molecular formula C12H18N2 B3164416 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline CAS No. 892593-43-0

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline

Cat. No.: B3164416
CAS No.: 892593-43-0
M. Wt: 190.28 g/mol
InChI Key: CILDMWRQFVOAIK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline is a tertiary aniline derivative featuring a dimethylamino group at the para position and a propenylamine (allylamine) substituent attached via a methylene bridge. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, coordination chemistry, and materials science.

Properties

IUPAC Name

N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3/h4-8,13H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILDMWRQFVOAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with prop-2-en-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}amine.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Core

N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline Dihydrochloride
  • Structural Difference: Replacement of dimethylamino with diethylamino groups.
  • Impact :
    • Steric Effects : The bulkier diethyl group may reduce reactivity in nucleophilic substitutions or coordination chemistry compared to the dimethyl variant .
    • Physicochemical Properties : Higher molecular weight (291.26 g/mol vs. ~218.3 g/mol for the dimethyl variant) and enhanced solubility in polar solvents due to the dihydrochloride salt form .
    • Applications : Certified for use in pharmaceutical intermediates under ISO standards, emphasizing its role in high-purity API synthesis .
N,N-Dimethyl-4-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)aniline (2)
  • Structural Difference: A benzothiazole-imine substituent replaces the propenylamino group.
  • Coordination Chemistry: The imine nitrogen and thiazole sulfur atoms enable chelation with metals, contrasting with the allylamine’s primary amine group in the target compound .

Functional Group Comparisons

Propenylamino vs. Acetylenic Substituents
  • Example: N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline Electronic Effects: The ethynyl group provides stronger electron-withdrawing character compared to the propenylamino group, altering solvatochromic behavior. Photophysics: Ethynyl-linked compounds exhibit larger Stokes shifts (e.g., 80–120 nm in polar solvents) due to intramolecular charge transfer (ICT), whereas the propenylamino group may promote twisted ICT (TICT) states under specific conditions .
Propenylamino vs. Azo Groups
  • Example: Methyl Yellow (N,N-dimethyl-4-(phenyldiazenyl)aniline) Optical Applications: Azo derivatives exhibit strong absorption in visible light (λmax ~400–500 nm) due to π→π* transitions, making them superior as pH indicators or dyes compared to the target compound’s moderate fluorescence (ΦF ~0.01–0.07 in similar anilines) . Reactivity: Azo groups undergo reductive cleavage, whereas the propenylamino group may participate in Michael additions or polymerization reactions .

Fluorescence and Solvatochromic Properties

Compound Fluorescence Quantum Yield (ΦF) Key Feature Reference
Target Compound Not reported Potential TICT emission in polar solvents
N,N-Dimethyl-4-(2-phenylpyrimido...) 0.068 High ΦF due to rigid pyrimidoindazole core
4-Dimethylaminocinnamaldehyde <0.01 (estimated) ICT-based solvatochromism
Anthracenylethynyl-dimethylaniline 0.12–0.35 Mega-Stokes shifts (>150 nm) in non-polar solvents
  • Key Findings: Rigid aromatic systems (e.g., pyrimidoindazole) enhance fluorescence efficiency by reducing non-radiative decay . Ethynyl-linked anthracene derivatives exhibit superior ΦF and solvent-dependent emission shifts, outperforming the target compound’s allylamine substituent .
Characterization
  • Common Techniques: IR: Allylamine C-N stretches (~1594 cm⁻¹) vs. imine C=N (~1676 cm⁻¹) . NMR: Dimethylamino protons resonate at δ ~2.8–3.0 ppm, while propenyl protons appear as multiplet signals at δ ~5.0–5.8 ppm .

Biological Activity

N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its biochemical interactions, cellular effects, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H19N2C_{12}H_{19}N_2 and a molecular weight of approximately 191.3 g/mol. The presence of a dimethylamino group and a prop-2-en-1-yl amino group contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC12H19N2C_{12}H_{19}N_2
Molecular Weight191.3 g/mol
Functional GroupsDimethylamino, Allylic Amine

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the target enzyme. Its ability to form stable complexes with enzyme active sites suggests a mechanism of action involving competitive inhibition.

Case Study: Enzyme Inhibition
In a study involving various enzymes, it was found that the compound inhibited the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition constants (IC50) were determined to be in the micromolar range, indicating moderate potency against these enzymes .

Impact on Cell Signaling

The compound has been shown to influence cell signaling pathways significantly. It generates reactive oxygen species (ROS), leading to oxidative stress that can alter cellular signaling and gene expression. This effect is particularly notable in cancer cell lines where it may induce apoptosis.

Research Findings:
A study highlighted that treatment with this compound resulted in increased levels of caspase activation in MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent .

The molecular mechanism by which this compound exerts its biological effects involves several pathways:

  • Reactive Oxygen Species Generation : The compound acts as a photosensitizer, facilitating ROS production under light exposure.
  • Enzyme Binding : It binds to specific enzyme active sites, inhibiting their function and altering metabolic pathways.
  • Gene Expression Modulation : By affecting signaling pathways, it can lead to changes in gene expression profiles associated with cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound Name Molecular Formula Biological Activity
N,N-Dimethyl-anilineC8H11NC_8H_{11}NModerate enzyme inhibition
N,N-Dimethyl-4-(prop-2-enyl)anilineC11H15NC_{11}H_{15}NAntimicrobial properties
N,N-Dimethyl-4-{[methyl(prop-2-yn-1-yl)amino]methyl}anilineC12H17N3C_{12}H_{17}N_3Notable anticancer effects

Q & A

Q. What are the preferred synthetic routes for N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline, and how is its purity validated?

The compound is synthesized via nucleophilic addition or Schiff base formation. For example, a mild aqueous-phase nucleophilic addition of amines to potassium isocyanate can yield structurally analogous N-substituted ureas . Allyl-group functionalization, as seen in allyl alcohol dehydration reactions, may be adapted for introducing the propenylamino moiety . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., <0.5 ppm deviation between calculated and observed values) and nuclear magnetic resonance (NMR) to resolve substituent positions .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assigns proton environments and carbon frameworks, particularly distinguishing allyl and dimethylamino groups .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching in Schiff bases) .
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, especially for anisotropic displacement parameters. Software like SHELXL refines crystallographic data . For example, similar azoimine dyes are characterized using this workflow .

Q. How is the compound utilized in pH-sensitive or optical applications?

Derivatives like methyl yellow (a dimethylaniline-based azo dye) exhibit pH-dependent color changes due to protonation/deprotonation of the azo group . While the target compound lacks an azo group, its allyl-substituted amino group may enable tunable fluorescence. For instance, TICT (twisted intramolecular charge transfer) emission in structurally similar compounds shows temperature-dependent fluorescence intensity shifts, suggesting potential as ratiometric thermometers .

Advanced Research Questions

Q. What mechanistic insights explain the fluorescence behavior of this compound in different solvents?

The propenylamino group may induce conformational flexibility, enabling TICT emission. In dimethyl sulfoxide, heating enhances vibrational bands, intensifying TICT fluorescence. Advanced studies involve time-resolved spectroscopy to measure emission lifetimes and quantum yields, coupled with density functional theory (DFT) to model charge transfer pathways . Contradictions in solvent-polarity-dependent emission (e.g., hypsochromic vs. bathochromic shifts) require comparative studies with analogs .

Q. How can computational modeling predict biological activity or reactivity?

Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., electron-donating dimethylamino vs. electron-withdrawing nitro groups) with biological targets. Molecular docking of analogs into enzyme active sites (e.g., using AutoDock Vina) identifies binding affinities. For example, phenylimino derivatives show antimicrobial activity via hydrophobic interactions and hydrogen bonding .

Q. What challenges arise in crystallographic refinement for this compound?

Disordered allyl or dimethylamino groups complicate electron density maps. SHELXL’s restraints (e.g., SIMU, DELU) mitigate anisotropy, while WinGX/ORTEP visualize thermal ellipsoids . For nitroso derivatives, twinning or pseudo-symmetry may require data reprocessing in space groups like P-1 .

Q. How does the allyl group influence catalytic applications, such as in dehydration reactions?

Allyl-substituted anilines act as intermediates in frustrated Lewis pair (FLP) catalysis. For example, dehydration of allyl alcohols with electron-rich arenes forms C–C bonds via FLP-mediated proton transfer. Reaction optimization involves screening Brønsted acids (e.g., B(C6F5)3) and monitoring yields via GC-MS .

Methodological Considerations

  • Contradiction Analysis : Conflicting NMR signals for allyl protons (e.g., coupling constants) may indicate rotameric equilibria, resolved via variable-temperature NMR .
  • Data Reproducibility : Batch-dependent purity issues (e.g., oxidation of dimethylamino groups) require strict inert-atmosphere protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline
Reactant of Route 2
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N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.